molecular formula C35H65N13O11 B14252462 L-Serine, L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-arginyl-L-lysylglycyl- CAS No. 340737-68-0

L-Serine, L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-arginyl-L-lysylglycyl-

Katalognummer: B14252462
CAS-Nummer: 340737-68-0
Molekulargewicht: 844.0 g/mol
InChI-Schlüssel: YHVMSHMAWIRTIO-HVJWLESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Serine, L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-arginyl-L-lysylglycyl- is a peptide compound composed of multiple amino acids. This compound is significant due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Each amino acid in the sequence contributes to the overall properties and functions of the peptide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-arginyl-L-lysylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

    Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

L-Serine, L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-arginyl-L-lysylglycyl- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol to break disulfide bonds.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids using site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution: Site-directed mutagenesis, chemical modification reagents.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Serine, L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-arginyl-L-lysylglycyl- has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Serine, L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-arginyl-L-lysylglycyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may activate signaling pathways involved in cell proliferation, differentiation, and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Serine, L-valyl-L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-arginyl-L-arginyl-L-valyl-L-valyl-L-glutaminyl-L-arginyl-L-α-glutamyl-L-lysyl-L-arginyl-: Another peptide with a similar sequence but different amino acid composition.

    L-Threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolylglycyl-L-proline acetate:

Uniqueness

L-Serine, L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-arginyl-L-lysylglycyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and therapeutic applications.

Eigenschaften

CAS-Nummer

340737-68-0

Molekularformel

C35H65N13O11

Molekulargewicht

844.0 g/mol

IUPAC-Name

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C35H65N13O11/c1-19(38)33(57)48-16-8-12-25(48)31(55)47-27(20(2)50)32(56)46-22(10-4-6-14-37)29(53)45-23(11-7-15-41-35(39)40)30(54)44-21(9-3-5-13-36)28(52)42-17-26(51)43-24(18-49)34(58)59/h19-25,27,49-50H,3-18,36-38H2,1-2H3,(H,42,52)(H,43,51)(H,44,54)(H,45,53)(H,46,56)(H,47,55)(H,58,59)(H4,39,40,41)/t19-,20+,21-,22-,23-,24-,25-,27-/m0/s1

InChI-Schlüssel

YHVMSHMAWIRTIO-HVJWLESQSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)N)O

Kanonische SMILES

CC(C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(C)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.